

Benchmarking MHI-148: A Comparative Guide to Commercially Available Near-Infrared (NIR) Probes

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Compound of Interest

Compound Name: MHI-148

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the near-infrared (NIR) probe **MHI-148** against two widely used, commercially available alternatives: IR-783 and Indocyanine Green (ICG). The following sections present a comprehensive analysis of their performance based on available experimental data, detailed experimental protocols for comparative studies, and a visualization of the key cellular uptake pathway.

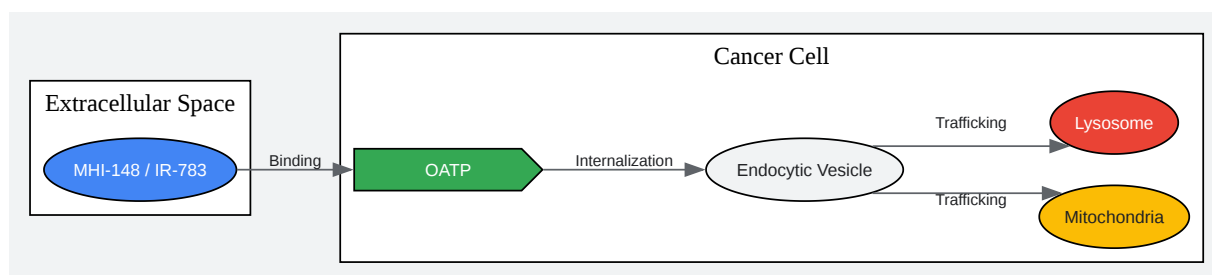
Quantitative Performance Data

The selection of an appropriate NIR probe is critical for successful in vivo imaging. Key performance indicators include the quantum yield (a measure of fluorescence efficiency), and the excitation and emission maxima, which determine the optimal instrument settings. The table below summarizes these properties for **MHI-148**, IR-783, and ICG. It is important to note that the quantum yield of cyanine dyes can be highly dependent on the solvent environment.

Property	MHI-148 (IR-808)	IR-783	Indocyanine Green (ICG)
Molar Mass (g/mol)	~705	~750	~775
Excitation Max (nm)	~785	~776	~780
Emission Max (nm)	~808	~798	~815
Quantum Yield (%)	12 (in Ethanol)	5.5 (in PBS)[1]	2.9 (in PBS)[2]
Tumor Targeting Moiety	Intrinsic (Heptamethine core)	Intrinsic (Heptamethine core)	None (relies on EPR effect)
Cellular Uptake Mechanism	OATP-mediated	OATP-mediated	Primarily passive accumulation

Signaling Pathway: OATP-Mediated Cellular Uptake

A key advantage of heptamethine cyanine dyes like **MHI-148** and IR-783 is their intrinsic ability to specifically accumulate in cancer cells. This is largely attributed to their uptake by Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells.[3][4][5] This active transport mechanism leads to a higher concentration of the probe within the tumor compared to surrounding healthy tissue, resulting in an improved signal-to-noise ratio. In contrast, ICG accumulation in tumors is primarily passive, relying on the enhanced permeability and retention (EPR) effect.



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OATP-mediated uptake of **MHI-148**/IR-783 into a cancer cell.

Experimental Protocols

To facilitate direct and objective comparison of **MHI-148** with other NIR probes, the following standardized protocols for in vitro and in vivo experiments are provided.

In Vitro Cellular Uptake and Fluorescence Microscopy

This protocol is designed to qualitatively and quantitatively assess the cellular uptake of NIR probes in cancer cell lines known to overexpress OATPs (e.g., HT-29, SK-OV-3).

Materials:

- Cancer cell line (e.g., HT-29) and appropriate culture medium
- Normal fibroblast cell line (e.g., NIH3T3) for control
- **MHI-148**, IR-783, and ICG stock solutions (1 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- Live-cell imaging medium
- Confocal fluorescence microscope with appropriate NIR laser lines and detectors

Procedure:

- **Cell Seeding:** Seed cancer cells and normal fibroblasts into separate wells of a glass-bottom imaging dish at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight.
- **Probe Incubation:** Prepare working solutions of each NIR probe at a final concentration of 1-10 μ M in pre-warmed live-cell imaging medium. Remove the culture medium from the cells, wash once with PBS, and add the probe working solution.
- **Incubation:** Incubate the cells for 1-4 hours at 37°C in a humidified incubator.

- **Washing:** Remove the probe solution and wash the cells three times with pre-warmed PBS to remove unbound probe.
- **Imaging:** Add fresh live-cell imaging medium to the cells. Image the cells using a confocal microscope. Use identical laser power and detector settings for all samples to ensure comparability. Acquire both fluorescence and brightfield images.
- **Data Analysis:** Quantify the mean fluorescence intensity per cell for each probe in both cancer and normal cell lines using image analysis software (e.g., ImageJ).

In Vivo Tumor Imaging in a Murine Model

This protocol outlines a procedure for comparing the tumor-targeting and imaging performance of NIR probes in a subcutaneous tumor xenograft model.

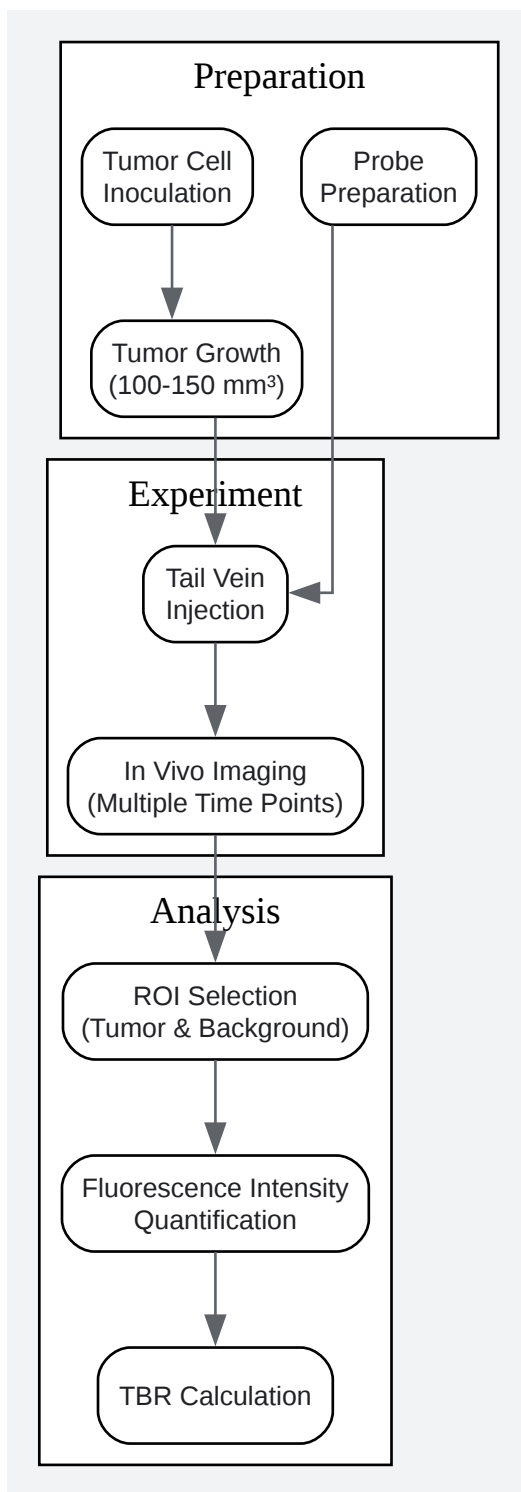
Materials:

- Athymic nude mice (4-6 weeks old)
- Cancer cell line (e.g., HT-29)
- **MHI-148**, IR-783, and ICG formulated for in vivo injection (e.g., dissolved in a solution of PBS with a small percentage of DMSO and a solubilizing agent like Tween 80)
- In vivo imaging system (IVIS) or similar, equipped with appropriate excitation and emission filters for the NIR range.
- Anesthetic (e.g., isoflurane)

Procedure:

- **Tumor Inoculation:** Subcutaneously inject $1-5 \times 10^6$ cancer cells suspended in PBS into the flank of each mouse. Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
- **Probe Administration:** Prepare sterile solutions of each NIR probe. Administer a dose of 5-10 mg/kg body weight via tail vein injection.

- **Imaging:** Anesthetize the mice and acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours). Use consistent imaging parameters (exposure time, binning, f/stop, excitation/emission filters) for all animals and time points.
- **Data Analysis:** Draw regions of interest (ROIs) over the tumor and an adjacent muscle tissue area (as a background reference). Calculate the average fluorescence intensity for each ROI. Determine the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI for each time point and each probe.



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Experimental workflow for in vivo comparison of NIR probes.

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